4-(Difluoromethyl)-3-fluorobenzaldehyde
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Overview
Description
4-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluorobenzaldehyde typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde scaffold. One common method involves the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often employing metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Difluoromethyl)-3-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen-bonding ability, influencing its binding affinity and activity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3,4-Difluorobenzaldehyde: Contains an additional fluorine atom, altering its electronic and steric characteristics.
4-(Trifluoromethyl)benzaldehyde: Features a trifluoromethyl group, which significantly impacts its chemical behavior compared to the difluoromethyl analogue.
Uniqueness
4-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical properties such as enhanced metabolic stability and specific reactivity patterns. These attributes make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKBKYQIGNSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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